N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
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Overview
Description
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a complex organic compound characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazino linkage, and a pentanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide typically involves multiple steps:
Iodination of 4-methylbenzoic acid: The initial step involves the iodination of 4-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to yield 3-iodo-4-methylbenzoic acid.
Formation of 3-iodo-4-methylbenzoyl chloride: The iodinated benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Hydrazide formation: The acyl chloride reacts with hydrazine hydrate to form 3-iodo-4-methylbenzohydrazide.
Coupling with 4-aminobenzoic acid: The hydrazide is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate compound.
Amidation: Finally, the intermediate is reacted with pentanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the hydrazino group, potentially converting it to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.
Major Products
Oxidation: 3-iodo-4-carboxybenzoic acid derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its hydrazino group can form stable conjugates with biomolecules, making it useful in bioconjugation studies.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors through its hydrazino and benzoyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(3-chloro-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- N-(4-{[2-(3-fluoro-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
Uniqueness
Compared to its analogs, N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.
Properties
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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